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An In-depth Examination of the Core Component of the Human Immunodeficiency Virus Type 1

This technical guide provides a comprehensive overview of the structural biology of the Human

Immunodeficiency Virus Type 1 (HIV-1) capsid protein (CA). It is intended for researchers,

scientists, and drug development professionals engaged in the study of HIV-1 and the

development of novel antiretroviral therapies. This document details the hierarchical structure

of the capsid, its critical roles throughout the viral lifecycle, its complex interactions with host

cell machinery, and its emergence as a key therapeutic target.

Introduction: The Central Role of the HIV-1 Capsid
The HIV-1 capsid is a conical protein shell that encases the viral genome and essential

enzymes, forming the viral core. Far from being a passive container, the capsid is a dynamic

and multifunctional machine critical for multiple stages of the viral life cycle.[1][2] Following viral

entry into a host cell, the capsid protects its contents from cellular defense mechanisms,

facilitates reverse transcription, and orchestrates the trafficking of the viral pre-integration

complex (PIC) towards and into the nucleus.[1][3] Its precisely timed disassembly, a process

known as uncoating, is crucial for the successful integration of the viral DNA into the host

genome.[4] Given its central role, the capsid has become a high-priority target for a new class

of antiretroviral drugs.
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The intricate structure of the HIV-1 capsid is built upon a hierarchical assembly of a single

protein, the capsid protein (CA). This assembly process begins with the cleavage of the Gag

polyprotein precursor and culminates in the formation of a distinctive fullerene cone.

The CA Monomer: The Fundamental Building Block
The basic component of the capsid is the 25.6 kDa CA monomer, a highly conserved protein

composed of two distinct alpha-helical domains connected by a flexible linker.[5][6]

N-Terminal Domain (NTD): Comprising residues 1-145, the NTD consists of seven α-helices

and a crucial β-hairpin.[5] This domain is primarily responsible for forming the stable

hexameric and pentameric rings that constitute the flat lattice of the capsid.[7] The NTD also

contains the binding site for the host protein Cyclophilin A (CypA).[5]

C-Terminal Domain (CTD): Encompassing residues 150-231, the CTD is made up of four α-

helices.[5] The primary function of the CTD is to form homodimers that connect adjacent

hexamers, mediating the curvature of the capsid shell.[8]
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Fig. 1: Hierarchical structure of the CA monomer from the Gag polyprotein.
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CA monomers assemble into two critical oligomeric forms: hexamers and pentamers. The

mature capsid is predominantly a hexagonal lattice composed of approximately 250 CA

hexamers.[1][9] These hexamers form a stable, planar surface. To achieve the necessary

curvature and closure of the conical structure, precisely 12 CA pentamers are incorporated into

the lattice, typically seven at the wide end and five at the narrow end.[9][10] This arrangement

follows the principles of fullerene geometry.[10]

The Mature Capsid: A Fullerene Cone
The final assembled structure is a cone-shaped shell, or "fullerene cone," approximately 110-

120 nm in length and 50-60 nm in diameter at its widest point.[9][11][12] This cone encloses

the viral ribonucleoprotein complex, which includes two copies of the viral RNA genome and

the enzymes reverse transcriptase (RT) and integrase (IN).[1] The surface of the capsid lattice

features pores that are selectively permeable, allowing the influx of nucleotides required for

reverse transcription while shielding the viral contents from cytosolic sensors and restriction

factors.[13]

Capsid Function in the HIV-1 Lifecycle
The capsid plays a pivotal and dynamic role from the moment of cell entry until the integration

of the viral genome.
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Fig. 2: Workflow of the HIV-1 capsid's role in the early stages of infection.
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Cytoplasmic Trafficking: After fusion with the host cell membrane, the capsid core is released

into the cytoplasm. It then hijacks the host cell's cytoskeleton, particularly the microtubule

network, to travel towards the nucleus.[3] This process involves interactions with motor

proteins and their adaptors.[3]

Nuclear Import: The intact HIV-1 capsid, despite its size, is transported through the nuclear

pore complex (NPC).[9] This remarkable feat is mediated by direct interactions between the

CA protein lattice and specific nucleoporins (NUPs), such as NUP153 and NUP358.[1][14]

Uncoating: Uncoating, the disassembly of the capsid, is a finely tuned process that is thought

to occur at or within the nuclear pore, or even inside the nucleoplasm.[11][15] Premature

uncoating in the cytoplasm leads to the degradation of the viral genome, while delayed

uncoating can prevent successful integration. The process appears to be a multistep event,

beginning with the formation of defects in the capsid lattice followed by a more global

disassembly.[15][16] Reverse transcription itself may contribute to capsid destabilization.[4]

Interactions with Host Cellular Factors
The capsid's journey through the cell is a complex interplay of interactions with a multitude of

host proteins, which can either aid or inhibit infection.

Pro-viral Host Factors
Several cellular proteins are co-opted by HIV-1 to facilitate its replication cycle.

Cleavage and Polyadenylation Specificity Factor 6 (CPSF6): This nuclear protein binds

directly to a hydrophobic pocket formed at the interface of two CA monomers within the

hexameric lattice.[17] This interaction is crucial for nuclear import and for guiding the pre-

integration complex to transcriptionally active regions of chromatin for integration.[17][18]

Nucleoporin 153 (NUP153): A key component of the nuclear pore's nuclear basket, NUP153

interacts with the incoming capsid via its C-terminal domain, playing a vital role in docking

the capsid at the NPC and facilitating its translocation into the nucleus.[1][19]

Cyclophilin A (CypA): This cellular enzyme is incorporated into HIV-1 virions and binds to a

specific loop on the CA NTD.[20] CypA's role is complex; it can regulate capsid stability and

shield the capsid from recognition by certain host restriction factors.[20][21]
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Restriction Factors
Host cells have evolved antiviral proteins that target the HIV-1 capsid to block infection.

TRIM5α (Tripartite Motif-Containing Protein 5α): This protein acts as a pattern recognition

receptor that identifies the assembled CA lattice.[6][22] In many non-human primates,

TRIM5α potently restricts HIV-1 by binding to the capsid surface, promoting premature

uncoating and triggering an innate immune response.[6][23] Human TRIM5α has only a

weak effect on HIV-1, a key factor that allowed the virus to cross the species barrier.[1]
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Fig. 3: Key host factor interactions with the HIV-1 capsid lattice.

The Capsid as a Therapeutic Target
The essential and multifunctional nature of the CA protein makes it an attractive target for

antiretroviral therapy. Unlike traditional enzyme inhibitors, capsid-targeting drugs can interfere

with multiple steps of the viral lifecycle, including assembly, trafficking, and uncoating.

Small-molecule inhibitors have been developed that bind to specific pockets on the CA protein.

[19] One prominent example is Lenacapavir (GS-6207), a first-in-class, long-acting capsid

inhibitor.[3] Lenacapavir binds to the same hydrophobic pocket at the NTD-CTD interface that
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is used by host factors like CPSF6.[17] By doing so, it disrupts capsid stability and interferes

with both capsid assembly during virion maturation and the events following infection, such as

nuclear import.[3]

Quantitative Data Summary
The following tables summarize key quantitative parameters of the HIV-1 capsid and its

interactions.

Table 1: Stoichiometry and Dimensions of the HIV-1 Capsid

Parameter Value Reference(s)

CA Monomers per Mature

Capsid
~1,200 - 1,500 [2][9][16][24]

CA Hexamers per Capsid ~250 [1][9]

CA Pentamers per Capsid 12 (fixed) [1]

Gag Proteins per Immature

Virion
~2,500 - 5,000 [7][20][24]

Mature Capsid Length ~110 - 120 nm [9][11][12]

Mature Capsid Width (broad

end)
~50 - 60 nm [9][11][12]

Nuclear Pore Complex (NPC)

Diameter
~60 nm (in native conditions) [12]

Table 2: Binding Affinities of Host Factors to HIV-1 CA
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Interacting
Partner

CA Form Method
Dissociation
Constant (Kd)

Reference(s)

CPSF6313–327

peptide
CA NTD ITC 362 - 730 µM [15][25]

CPSF6 peptide CA Hexamer FP 83 µM [5]

NUP153 C-

terminal

fragment

CA Hexamer Varies ~50 - 500 µM [18]

rhTRIM5α

(PRY/SPRY

domain)

CA Assemblies Various

Weak affinity to

hexamers;

requires

assembled lattice

for avid binding

[1][16]

(Note: ITC = Isothermal Titration Calorimetry; FP = Fluorescence Polarization. Binding affinities

can vary significantly based on the experimental technique and the specific protein constructs

used.)

Key Experimental Protocols
The structural and functional understanding of the HIV-1 capsid has been advanced by several

key experimental techniques. Detailed methodologies are outlined below.

Cryo-Electron Microscopy (Cryo-EM) of CA Assemblies
Cryo-EM is a powerful technique for determining the structure of large macromolecular

assemblies like the HIV-1 capsid in a near-native state.

Methodology:

Protein Expression and Purification:

Recombinant HIV-1 CA protein is typically overexpressed in E. coli.
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Purification is achieved through a series of chromatography steps (e.g., ion exchange,

size exclusion) or via a function-based method that exploits the protein's ability to

polymerize and depolymerize.[26]

In Vitro Assembly:

Purified CA protein is induced to assemble into tubular or conical structures. This is often

achieved by incubating the protein (e.g., at 2 mg/ml) in a high-salt assembly buffer (e.g., 1

M NaCl, 50 mM Tris-HCl, pH 8.0) at 37°C for 1 hour.[27]

Specimen Preparation (Vitrification):

A small volume (3-4 µL) of the CA assembly solution is applied to a glow-discharged EM

grid (e.g., a holey carbon grid).

To manage the high salt concentration which can interfere with imaging, a rapid dilution

and back-side blotting method may be used to transiently reduce the salt just before

freezing.

The grid is blotted to create a thin film and then rapidly plunged into liquid ethane, which

vitrifies the sample, preserving its hydrated, native structure.

Data Collection:

The vitrified grid is transferred to a cryo-electron microscope.

Images are collected at liquid nitrogen temperature under low-dose conditions to minimize

radiation damage. Data is typically recorded on a direct electron detector.

Image Processing and 3D Reconstruction:

For helical assemblies (tubes), a method like Iterative Helical Real-Space Reconstruction

(IHRSR) is used.

Micrographs are corrected for motion.

Helical segments are selected from the images.
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A 3D density map is generated by aligning and averaging thousands of these segments,

applying helical symmetry.

The final map can be used for molecular docking of atomic models of the CA domains to

build a pseudo-atomic model of the assembly.[27]

X-ray Crystallography of CA Hexamers
X-ray crystallography provides atomic-resolution details of the CA protein and its oligomeric

states.

Methodology:

Protein Engineering and Preparation:

To obtain stable, soluble hexamers suitable for crystallization, CA proteins are often

engineered with intermolecular disulfide crosslinks at the NTD-NTD interface.[28]

The engineered protein is expressed and purified to high homogeneity.

Crystallization:

The purified, concentrated protein is screened against a wide range of crystallization

conditions (buffers, precipitants, additives) using techniques like sitting-drop or hanging-

drop vapor diffusion.

Once initial crystals are obtained, conditions are optimized to produce large, well-

diffracting single crystals.

Data Collection:

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

X-ray diffraction data are collected at a synchrotron beamline. The crystal is rotated in the

X-ray beam, and a series of diffraction images are recorded.[29]

Structure Determination and Refinement:
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The diffraction images are processed to determine the unit cell dimensions, space group,

and reflection intensities.

The phase problem is solved using methods like molecular replacement, using a

previously known structure of a CA domain as a search model.

An initial atomic model is built into the resulting electron density map.

The model is iteratively refined against the experimental data to improve its fit and

geometry, resulting in a final, high-resolution atomic structure.[30]

Nuclear Magnetic Resonance (NMR) Spectroscopy of CA
NMR spectroscopy is used to study the structure and dynamics of the CA protein in solution,

providing insights into its flexibility and interactions.

Methodology:

Isotope Labeling and Sample Preparation:

For structural studies of the ~26 kDa CA protein, uniform isotopic labeling (with 13C and

15N) is required. This is achieved by expressing the protein in E. coli grown in minimal

media containing 15N-ammonium chloride and 13C-glucose as the sole nitrogen and

carbon sources.

To study dynamics or larger complexes, perdeuteration (2H labeling) may also be

employed.

The purified protein is concentrated to 0.3-0.5 mM in a suitable NMR buffer (e.g., 25 mM

sodium acetate, pH 5.5, 25 mM NaCl) in H₂O with 10% D₂O.[22][31] The sample must

remain stable for the duration of the experiments (often a week or more).[22]

Data Acquisition:

A series of multidimensional NMR experiments are performed on a high-field NMR

spectrometer.
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For resonance assignment, experiments like HNCA, HNCACB, CBCA(CO)NH are used to

link backbone atom frequencies for each residue.

Structural restraints are obtained from Nuclear Overhauser Effect (NOE) experiments

(e.g., 15N-edited NOESY-HSQC), which provide through-space distance information

between protons.

Resonance Assignment and Structure Calculation:

The collected spectra are processed, and the individual resonance signals are assigned to

specific atoms in the protein sequence.[21]

The list of NOE-derived distance restraints, along with other experimental data like

residual dipolar couplings (RDCs), are used as input for structure calculation programs

(e.g., Xplor-NIH).

These programs use simulated annealing protocols to calculate an ensemble of structures

that are consistent with the experimental data, yielding a high-resolution model of the

protein in solution.[21]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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